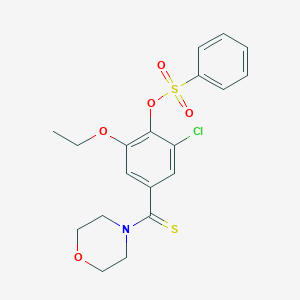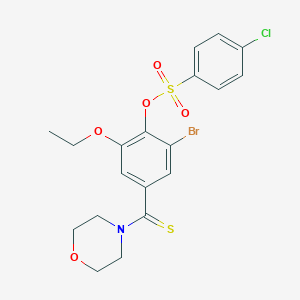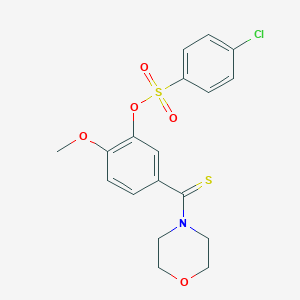![molecular formula C23H23ClN2O5S B306422 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to interact with biological systems through the formation of covalent bonds with enzymes and receptors. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antiproliferative properties. Additionally, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments include its potential therapeutic properties and its ability to interact with biological systems. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. These include further investigation of its potential therapeutic properties, the development of new synthetic methods, and the study of its interactions with biological systems. Additionally, research into the toxicity and safety of this compound is necessary for its potential use in clinical settings.
In conclusion, 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has potential therapeutic properties and the ability to interact with biological systems. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in clinical settings.
Synthesemethoden
The synthesis of 2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves a series of chemical reactions. The starting materials include 3-chloro-4-isopropoxy-5-methoxybenzaldehyde, thiosemicarbazide, and 4-methylphenylacetic acid. The reaction proceeds through the formation of a thiazolidine ring and subsequent acetylation of the amine group. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease. Additionally, it has been investigated for its ability to interact with biological systems, such as enzymes and receptors.
Eigenschaften
Produktname |
2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C23H23ClN2O5S |
Molekulargewicht |
475 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-13(2)31-21-17(24)9-15(10-18(21)30-4)11-19-22(28)26(23(29)32-19)12-20(27)25-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,25,27)/b19-11- |
InChI-Schlüssel |
ZCIVWZTZFAJUFW-ODLFYWEKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OC(C)C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OC(C)C)OC)SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OC(C)C)OC)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)



![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)

![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![2-chloro-4-(5-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B306388.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306390.png)